2-(7-Fluoroquinolin-6-yl)acetic acid
Overview
Description
2-(7-Fluoroquinolin-6-yl)acetic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO2 This compound is characterized by the presence of a fluorine atom at the 7th position of the quinoline ring and an acetic acid moiety at the 6th position
Scientific Research Applications
2-(7-Fluoroquinolin-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s fluorinated structure enhances its biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoroquinolin-6-yl)acetic acid typically involves the introduction of the fluorine atom into the quinoline ring followed by the attachment of the acetic acid group. One common method is the nucleophilic displacement of halogen atoms on the quinoline ring with fluorine atoms. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoroquinolin-6-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Mechanism of Action
The mechanism of action of 2-(7-Fluoroquinolin-6-yl)acetic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-quinolinecarboxylic acid
- 6-Fluoro-2-quinolinecarboxylic acid
- 5,7-Difluoroquinoline
Uniqueness
2-(7-Fluoroquinolin-6-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety enhances its solubility and reactivity compared to other fluorinated quinolines.
Properties
IUPAC Name |
2-(7-fluoroquinolin-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-6-10-7(2-1-3-13-10)4-8(9)5-11(14)15/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIYCOZDTFRSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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